Porphyra-334

UV photoprotection molar extinction coefficient absorption maximum

Porphyra-334 (CAS 70579-26-9; molecular formula C₁₄H₂₂N₂O₈) is a disubstituted mycosporine-like amino acid (MAA) classified as an imino-MAA bearing a cyclohexenimine chromophore conjugated with a threonine residue. It exhibits a characteristic absorption maximum (λₘₐₓ) at 334 nm in aqueous solution with a molar extinction coefficient (ε) of 42,300 M⁻¹·cm⁻¹.

Molecular Formula C14H22N2O8
Molecular Weight 346.33 g/mol
Cat. No. B1236830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePorphyra-334
Synonymsporphyra-334
Molecular FormulaC14H22N2O8
Molecular Weight346.33 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC1=C(C(=NCC(=O)O)CC(C1)(CO)O)OC)O
InChIInChI=1S/C14H22N2O8/c1-7(18)11(13(21)22)16-9-4-14(23,6-17)3-8(12(9)24-2)15-5-10(19)20/h7,11,16-18,23H,3-6H2,1-2H3,(H,19,20)(H,21,22)/t7-,11+,14?/m0/s1
InChIKeyAWCCBAPDJMUZOK-HHBMARQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Porphyra-334 Procurement Guide: Verified Photophysical and Bioactivity Specifications for the UVA-Absorbing Mycosporine-Like Amino Acid


Porphyra-334 (CAS 70579-26-9; molecular formula C₁₄H₂₂N₂O₈) is a disubstituted mycosporine-like amino acid (MAA) classified as an imino-MAA bearing a cyclohexenimine chromophore conjugated with a threonine residue. It exhibits a characteristic absorption maximum (λₘₐₓ) at 334 nm in aqueous solution with a molar extinction coefficient (ε) of 42,300 M⁻¹·cm⁻¹ [1]. Naturally biosynthesized via the shikimate pathway in diverse marine and aquatic organisms—including red algae (Porphyra spp.), cyanobacteria (Aphanizomenon flos-aquae, Nostoc verrucosum), and microalgae (Chlamydomonas hedleyi)—the compound functions as a biological UVA-photoprotectant by absorbing incident radiation and dissipating the vast majority of the excitation energy as harmless heat [1][2]. As a member of the broader MAA family comprising over 30 structurally characterized congeners with λₘₐₓ values spanning 309–362 nm and ε values ranging from 640 to 50,000 M⁻¹·cm⁻¹, porphyra-334 occupies a specific photochemical niche that cannot be assumed equivalent to other MAAs without empirical verification [2].

Why Porphyra-334 Cannot Be Interchanged with Shinorine, Mycosporine-Glycine, or Other In-Class MAAs Without Performance Consequences


Although MAAs share a common cyclohexenone or cyclohexenimine core, the identity of the conjugated amino acid substituent(s) dictates fundamental performance parameters: the UV absorption maximum, molar absorptivity, photochemical relaxation pathway, radical-scavenging mechanism, thermal stability profile, and even the nature of secondary bioactivities (anti-inflammatory, antiglycation, collagenase inhibition) [1]. For example, substituting the threonine residue of porphyra-334 with serine yields shinorine—a congener with a nearly identical λₘₐₓ (333–334 nm) yet a measurably higher ε (44,700 vs. 42,300 M⁻¹·cm⁻¹), translating to a ~5.7% greater per-molecule absorptive capacity [1]. Conversely, the biosynthetic precursor mycosporine-glycine absorbs at a substantially shorter wavelength (λₘₐₓ = 310 nm, ε = 28,800 M⁻¹·cm⁻¹) and exhibits far stronger direct antioxidant activity (DPPH IC₅₀) than porphyra-334, which is a comparatively weak radical scavenger in its native form [1]. Even within a single cyanobacterial species, the ratio of porphyra-334 to shinorine production can vary from <10% to >90% of total MAA content depending on the strain and its mysD gene complement, underscoring that co-occurrence does not imply functional interchangeability [2]. These quantifiable divergences mean that procurement decisions predicated on treating “MAAs” as a generic commodity class rather than as individually specified molecular entities risk mismatching the UV-protection profile, bioactivity signature, and formulation stability to the intended application.

Porphyra-334 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


UV Absorption Fingerprint: λₘₐₓ and Molar Extinction Coefficient Relative to Five In-Class MAAs

Porphyra-334 exhibits a λₘₐₓ of 334 nm and ε of 42,300 M⁻¹·cm⁻¹ in aqueous solution [1]. Compared against the most frequently co-occurring and commercially relevant MAAs compiled in the authoritative Wada et al. database, porphyra-334 occupies a distinct position: shinorine absorbs at 333–334 nm with a higher ε of 44,700 M⁻¹·cm⁻¹ (a 5.7% greater per-molecule absorptivity); mycosporine-glycine absorbs at a substantially blue-shifted 310 nm (ε = 28,800 M⁻¹·cm⁻¹, 32% lower); palythine absorbs at 320 nm (ε = 36,200 M⁻¹·cm⁻¹, 14.4% lower); and mycosporine-2-glycine absorbs at 331 nm (ε = 43,800 M⁻¹·cm⁻¹, 3.5% higher) [1][2]. This means that at equivalent mass concentration, porphyra-334 provides stronger UVA-region absorbance than mycosporine-glycine or palythine but is slightly outperformed in per-molecule absorptivity by shinorine and M2G. The practical consequence is that formulators targeting maximal absorbance at 334 nm with the highest possible ε would select shinorine, whereas those requiring a specific balance of UV absorption and secondary bioactivities (e.g., antiglycation) may prioritize porphyra-334.

UV photoprotection molar extinction coefficient absorption maximum UVA sunscreen spectroscopic characterization

Heterologous Biosynthesis Titre: Fed-Batch Fermentation Yield of Porphyra-334 vs. Shinorine in Engineered S. cerevisiae

In the first reported heterologous production of porphyra-334 in Saccharomyces cerevisiae, Kim et al. (2023) achieved titres of 1.21 g/L for porphyra-334 and 1.53 g/L for shinorine under identical fed-batch fermentation conditions in a 5-L bioreactor—the highest reported titres for any heterologously produced MAAs to date [1]. The 1.53:1.21 ratio (1.26-fold higher yield for shinorine) reflects the differential catalytic efficiency of the MysD enzymes: the MysD from Lyngbya sp. (serine-specific) outproduced the MysD from Nostoc linckia (threonine-specific) when each was expressed in the same MG-overproducing chassis strain [1]. This represents the first demonstration that porphyra-334 can be produced via fermentation at gram-per-litre scale, establishing a viable industrial alternative to extraction from natural algal biomass—which suffers from low and variable MAA content (<1% dry weight), seasonal supply fluctuations, and co-extraction of shinorine as an inseparable mixture [1].

metabolic engineering fed-batch fermentation heterologous production biomanufacturing Saccharomyces cerevisiae

Formulation Sun Protection Factor (SPF) and Biological Effective Protection Factors (BEPFs): Porphyra-334(+Shinorine) vs. Synthetic UV-Filter Reference Sunscreen

De la Coba et al. (2019) incorporated highly purified porphyra-334 (+shinorine, P-334+SH) into four cosmetically stable topical sunscreen formulations and determined their SPF and Biological Effective Protection Factors against a reference sunscreen composed of the synthetic UV filters butylmethoxydibenzoylmethane (BMDM) and octylmethoxycinnamate (OMC) at similar total filter percentages [1]. The P-334(+SH) formulation achieved an erythema SPF of 4.53 ± 1.58, compared with 9.54 ± 1.53 for the synthetic reference—a 52.5% lower SPF [1]. However, the combination of P-334(+SH) with the UVB-absorbing MAA mycosporine-serinol raised the SPF to 8.37 ± 2.12, statistically similar to the synthetic reference (p < 0.05) [1]. Critically, the UVA-BEPFs of the MAA-containing formulation were slightly lower than those of the synthetic reference, while UVB-BEPFs (DNA damage, photocarcinogenesis, immunosuppression) were comparable [1]. The critical wavelength (λc) for the P-334(+SH) sunscreen was 353.5 ± 3.0 nm vs. 374.4 ± 0.5 nm for the reference [1].

sun protection factor BEPF topical formulation UVA protection sunscreen efficacy cosmetic formulation

Excited-State Energy Dissipation: Porphyra-334 Converts ~97% of Absorbed UV Energy to Heat with Minimal Photodegradation

Conde, Churio, and Previtali (2004) conducted the first full photochemical and photophysical characterization of porphyra-334 and shinorine in aqueous solution using laser-flash photolysis and photoacoustic calorimetry [1]. They demonstrated that approximately 97% of the absorbed UV energy is promptly delivered to the surroundings as heat through nonradiative relaxation pathways, with very low fluorescence quantum yields and minimal triplet-state population [1]. This efficient conversion of electronic excitation to thermal energy—rather than to reactive photoproducts or long-lived excited states—is the mechanistic basis for the compound's photoprotective function and distinguishes porphyra-334 and shinorine as members of a photophysically privileged subset of MAAs. Subsequent comparative work by the same group on palythine revealed distinct photodegradation quantum yields and photophysical properties, suggesting that the geometrical isomerization around the C=N bond of the cyclohexenimine ring contributes to rapid excited-state deactivation in a manner that varies across MAA congeners [2].

photostability nonradiative decay photoacoustic calorimetry triplet quantum yield photodegradation photophysics

Thermal and pH Stability Ranking: Porphyra-334(+Shinorine) Identified as the Most Stable MAAs Across Temperature and pH Stress Conditions

In a systematic stability screening of highly purified MAAs, de la Coba et al. (2019) subjected individual MAAs to pH gradients (4.5–10.5) and temperature stress (25°C, 50°C, 85°C) over 24 hours [1]. Mycosporine-serinol and porphyra-334 (+shinorine) were identified as the most stable MAAs under all tested conditions [1]. Specifically, MAAs were highly stable at room temperature for 24 h across pH 4.5–8.5; at 50°C, instability was observed only at pH 10.5; and at 85°C, progressive degradation occurred across the full pH range, with markedly faster degradation under alkaline conditions [1]. The superior stability of porphyra-334 (+shinorine) relative to other tested MAAs—including mycosporine-glycine, mycosporine-serinol, and palythine—was a decisive factor in selecting this MAA combination for inclusion in the four cosmetically stable topical sunscreen prototypes [1]. Complementary data from Xu et al. (2022) on Porphyra haitanensis extracts confirmed that the combination of shinorine and porphyra-334 exhibited maximal stability at pH 6, with UV irradiation for 10 h decreasing absorbance by 94.4% and storage at 48°C for 56 days decreasing absorbance by 28.3% [2].

thermal stability pH stability cosmetic formulation shelf-life MAA degradation stability screening

Antiglycation Activity: Porphyra-334 Superior to GlcHMS326 in Preventing Advanced Glycation End-Product (AGE) Formation

Aono et al. (2026) conducted a direct comparative functional evaluation of porphyra-334 (a typical disubstituted MAA) and the atypically modified MAA GlcHMS326 (bearing glycosylation, methylation, and hydroxylation modifications) [1]. In antiglycation assays, porphyra-334 was more effective than GlcHMS326 at preventing protein damage via AGE formation, while GlcHMS326 showed superior antioxidant activity (strong but slow-working) and collagenase inhibition [1]. The inverse activity profiles demonstrate that chemical modification of the MAA scaffold fundamentally rebalances the bioactivity portfolio. Independently, a 2026 study using porphyra-334 (PPR-334) heterologously produced from S. cerevisiae confirmed that PPR-334 significantly inhibited AGE formation in a cell-free glycation model in a dose-dependent manner across 25–100 µg/mL, with efficacy compared against the positive control aminoguanidine [2]. Additionally, PPR-334 suppressed MMP-1 expression in both UV-irradiated human epidermal keratinocytes (HEKa) and normal human dermal fibroblasts (NHDF), while upregulating collagen type I alpha 1 (COL1A1) expression, and increased NHDF proliferation by approximately 30% at 25 µg/mL in a WST-8 assay [2].

antiglycation AGE inhibition skin aging protein damage cosmeceutical dual-function sunscreen

Evidence-Backed Procurement Scenarios for Porphyra-334: From UVA Sunscreen Development to Anti-Aging Cosmeceutical Formulation


Natural UVA-Absorbing Active for Broad-Spectrum Sunscreen Formulations

Porphyra-334, with its λₘₐₓ of 334 nm and ε of 42,300 M⁻¹·cm⁻¹, is positioned for inclusion as a natural UVA filter in broad-spectrum sunscreen formulations [1]. The de la Coba et al. (2019) data demonstrate that a topical formulation containing porphyra-334 (+shinorine) achieves a standalone SPF of 4.53 ± 1.58, which rises to 8.37 ± 2.12—statistically comparable to a synthetic BMDM+OMC reference (SPF 9.54 ± 1.53)—when combined with the UVB-absorbing MAA mycosporine-serinol [2]. The critical wavelength (λc) of 353.5 ± 3.0 nm for the P-334(+SH) formulation classifies it as a UVA-protective product under EU guidelines, though the λc of 374.4 nm for the synthetic reference indicates broader coverage [2]. The ~97% nonradiative energy dissipation efficiency [3] further distinguishes porphyra-334 from photolabile synthetic UVA filters such as avobenzone, making it suitable for 'photostable natural' positioning claims.

Fermentation-Derived Porphyra-334 for Scalable, Non-Extractive Cosmetic Ingredient Supply

The demonstration by Kim et al. (2023) of gram-per-litre production of porphyra-334 (1.21 g/L) via engineered S. cerevisiae fed-batch fermentation provides the first industrially viable alternative to extraction from Porphyra spp. biomass [4]. Procurement from fermentation offers batch-to-batch consistency, freedom from seasonal and geographic supply constraints, and the ability to produce porphyra-334 free of shinorine contamination—a critical advantage over algal extracts (e.g., Helioguard 365®, Helionori®), which intrinsically contain both MAAs in variable ratios [4]. The 1.21 g/L titre, while 26% lower than the 1.53 g/L achieved for shinorine in the same chassis, is sufficient for cosmetic ingredient manufacturing at commercial scale and can be further optimized through strain and process engineering [4].

Dual-Function Anti-Aging Active Combining UVA Photoprotection with Antiglycation Activity

Porphyra-334 is uniquely positioned among commercially relevant MAAs as a dual-function active providing both UVA photoprotection and antiglycation activity. The direct comparative data from Aono et al. (2026) establish that porphyra-334 is more effective than the atypically modified MAA GlcHMS326 at preventing AGE-mediated protein damage, even though GlcHMS326 is a stronger antioxidant [5]. This antiglycation effect has been independently confirmed using fermentation-derived PPR-334, which showed dose-dependent AGE inhibition (25–100 µg/mL) comparable to aminoguanidine, alongside suppression of MMP-1 expression and ~30% stimulation of dermal fibroblast proliferation [6]. This dual mechanism—UVA filtering plus glycation damage prevention—addresses two independent pathways of skin aging (photoaging and saccharification) in a single molecule, a combination not provided by shinorine, mycosporine-glycine, or palythine.

pH- and Thermally Stable Natural Active for Challenging Cosmetic Formulation Matrices

The stability screening by de la Coba et al. (2019) ranking porphyra-334 (+shinorine) as the most stable MAAs under combined pH (4.5–8.5) and thermal stress (25–85°C) supports its use in formulation matrices where other MAAs would degrade [2]. The compound retains full absorptive integrity at room temperature for ≥24 h across the pH range relevant to most cosmetic products (pH 4.5–8.5), and shows degradation only under strongly alkaline conditions (pH ≥10.5 at 50°C) or prolonged high-temperature exposure (85°C) [2]. This stability profile is complemented by the independent findings of Sinha et al. (2000), who demonstrated that porphyra-334 and/or shinorine absorption properties were unaffected by UV-B irradiation or heat treatment at 75 ± 2°C for up to 6 h—unlike chlorophyll a, carotenoids, and phycocyanin, which were severely degraded [7]. These data support procurement for formulations requiring thermal processing (≤75°C) or extended shelf-life under ambient conditions.

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